2-amino-3-(4-methylphenyl)propanoic Acid Hydrochloride
Description
2-Amino-3-(4-methylphenyl)propanoic acid hydrochloride is a substituted phenylalanine derivative characterized by a methyl group at the para position of the phenyl ring and a hydrochloride salt form of the amino acid. This compound shares structural similarities with aromatic amino acids but is modified for enhanced stability, solubility, or reactivity in pharmaceutical or synthetic applications.
Properties
IUPAC Name |
2-amino-3-(4-methylphenyl)propanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2.ClH/c1-7-2-4-8(5-3-7)6-9(11)10(12)13;/h2-5,9H,6,11H2,1H3,(H,12,13);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGEZMHWHCOUJDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(C(=O)O)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50461248 | |
| Record name | 4-Methylphenylalanine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50461248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4313-79-5 | |
| Record name | NSC20153 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20153 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Methylphenylalanine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50461248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-3-(4-methylphenyl)propanoic acid hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-methylbenzaldehyde and glycine.
Formation of Schiff Base: 4-methylbenzaldehyde reacts with glycine in the presence of an acid catalyst to form a Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride to yield 2-amino-3-(4-methylphenyl)propanoic acid.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods
In industrial settings, the production of 2-amino-3-(4-methylphenyl)propanoic acid hydrochloride may involve more efficient and scalable methods, such as:
Continuous Flow Synthesis: This method allows for the continuous production of the compound, improving yield and reducing production time.
Catalytic Hydrogenation: Using a catalyst such as palladium on carbon (Pd/C) to facilitate the reduction step, enhancing the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
2-amino-3-(4-methylphenyl)propanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products
Oxidation: Nitro- or nitroso- derivatives of the compound.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
2-amino-3-(4-methylphenyl)propanoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its role in protein synthesis and metabolic pathways.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-amino-3-(4-methylphenyl)propanoic acid hydrochloride involves its interaction with various molecular targets:
Enzymes: It can act as a substrate or inhibitor for enzymes involved in amino acid metabolism.
Receptors: It may bind to specific receptors, influencing cellular signaling pathways.
Pathways: Participates in metabolic pathways related to amino acid synthesis and degradation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
*Calculated based on molecular formula.
Key Observations:
Electron-Withdrawing Groups (e.g., fluoro, chloro): Improve metabolic stability and acidity (pKa shift), favoring applications in protease inhibitors or kinase modulators . Positional Isomerism: Ortho-substituted analogs (e.g., 2-chloro in ) exhibit distinct electronic and steric profiles compared to para-substituted derivatives.
Salt Forms and Functional Groups :
- Ester vs. Acid Hydrochloride : Methyl/ethyl esters (e.g., ) are prodrugs with higher bioavailability, while carboxylic acid hydrochlorides offer better water solubility for formulation .
- Stereochemistry : Enantiomerically pure compounds (e.g., (S)-isomer in ) are critical for chiral drug synthesis, impacting target selectivity and toxicity profiles.
Applications :
Biological Activity
2-Amino-3-(4-methylphenyl)propanoic acid hydrochloride, often referred to as a derivative of phenylalanine, is a compound of significant interest in pharmacology and medicinal chemistry. Its structural characteristics suggest potential biological activities that could be beneficial in various therapeutic contexts. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
The biological activity of 2-amino-3-(4-methylphenyl)propanoic acid hydrochloride is primarily attributed to its ability to interact with specific molecular targets within biological systems. The amino group can form hydrogen bonds with biological molecules, while the aromatic ring may engage in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects, including:
- Enzyme Modulation : The compound may inhibit or enhance the activity of certain enzymes, impacting metabolic pathways.
- Neurotransmitter Interaction : It may influence neurotransmitter release and uptake due to its structural similarity to amino acids involved in neurotransmission.
Biological Activity Overview
The compound has been investigated for several biological activities, including:
- Antioxidant Properties : Research indicates that derivatives of similar compounds exhibit antioxidant activity, which could be beneficial in reducing oxidative stress in cells.
- Anticancer Activity : Some studies have explored its potential as an anticancer agent, showing that certain derivatives can reduce cell viability in cancer cell lines.
- Neuroprotective Effects : The compound has been studied for its neuroprotective properties, potentially offering therapeutic benefits in neurodegenerative diseases.
Anticancer Activity
A study evaluating various derivatives of 2-amino-3-(4-methylphenyl)propanoic acid found that certain compounds significantly reduced the viability of A549 lung cancer cells by up to 50% while showing lower cytotoxicity towards non-cancerous Vero cells. The most promising candidate demonstrated potent antioxidant properties alongside anticancer efficacy (Table 1) .
| Compound | Cell Line | Viability Reduction (%) | IC50 (µM) |
|---|---|---|---|
| Compound 1 | A549 | 50% | 12 |
| Compound 2 | Vero | 20% | 25 |
| Compound 3 | A549 | 45% | 15 |
Neuroprotective Effects
In another study focused on neuroprotection, (S)-2-amino-3-(4-methoxy-2-methylphenyl)propanoic acid hydrochloride was shown to enhance binding affinity to neurotransmitter receptors, influencing neurotransmitter dynamics and potentially offering protective effects against neurodegeneration .
Enzyme Interaction Studies
The compound has also been utilized as a probe in biochemical studies to understand enzyme-substrate interactions. For instance, it was shown to modulate the activity of specific enzymes linked to metabolic pathways associated with diseases such as diabetes and obesity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
